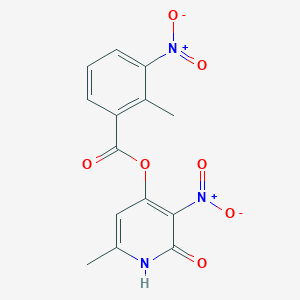
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate is a chemical compound with the molecular formula C14H12N2O6 and a molecular weight of 304.25 g/mol. This compound is a derivative of pyridine, featuring a nitro group and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate typically involves the following steps:
Nitration: The starting material, 6-methyl-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate, undergoes nitration using concentrated nitric acid to introduce the nitro group at the 3-position.
Oxidation: The nitro group is then oxidized to form the nitroso compound, which is further oxidized to the nitro compound.
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitrate esters or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different class of compounds.
Substitution: The methoxybenzoate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitrate esters and other oxidized derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Various substituted methoxybenzoates.
Scientific Research Applications
Chemistry: In chemistry, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block for organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural similarity to other biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The nitro group and the methoxybenzoate moiety play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: This compound is structurally similar but has a different ester group.
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate: Another derivative with a different substituent on the benzene ring.
Uniqueness: 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c1-8-7-11(12(16(19)20)13(17)15-8)22-14(18)9-3-5-10(21-2)6-4-9/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBEYQRFVERTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B6500789.png)
![N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzene-1-sulfonamide](/img/structure/B6500793.png)
![3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6500796.png)
![1-[(4-chlorophenyl)methyl]-3-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea](/img/structure/B6500804.png)
![3-tert-butyl-1-{[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl}urea](/img/structure/B6500809.png)
![1-(2,3-dimethoxyphenyl)-3-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}urea](/img/structure/B6500817.png)
![N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methoxybenzamide](/img/structure/B6500848.png)
![N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-phenylacetamide](/img/structure/B6500855.png)
![2-{[1,1'-biphenyl]-4-yl}-N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6500863.png)
![2-difluoromethanesulfonyl-N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}benzamide](/img/structure/B6500865.png)
![N-{[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}naphthalene-2-sulfonamide](/img/structure/B6500876.png)

![1-cyclohexyl-3-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}urea](/img/structure/B6500887.png)
![3-{[3-(3,4-dimethoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B6500890.png)
